4-Pyridinealdoxime (CAS 696-54-8), also known as pyridine-4-aldoxime or isonicotinaldehyde oxime, is a non-quaternary pyridine oxime with the molecular formula C₆H₆N₂O and a molecular weight of 122.13 g/mol . The compound is characterized by a melting point of 131–135 °C, a water solubility of 10 g/L at 20 °C, and a calculated Log P of approximately 0.48, indicating moderate hydrophilicity [1]. Its pKa values are pK1: 4.73 (pyridine nitrogen) and pK2: 10.03 (oxime hydroxyl) at 25 °C [2]. Structurally, 4-pyridinealdoxime serves as the non-quaternary precursor to pralidoxime (2-PAM) and other quaternary pyridinium aldoxime reactivators, and it is widely employed as a versatile building block in organic synthesis and as a ligand in coordination chemistry [3].
Scaffold IdentityNon-quaternary pyridine oxime; uncharged building block for CNS-penetrant reactivator design.
Synthetic UtilityVersatile intermediate for hybrid reactivators, coordination ligands, and quaternary ammonium salt derivatization.
[2] Chemhome123. (n.d.). 4-Pyridinealdoxime CAS#:696-54-8. Physicochemical Properties: pK1: 4.73 (+1); pK2: 10.03 (0) at 25 °C; Water Solubility: 10 g/L (20 °C); Melting Point: 131-133 °C. View Source
[3] Kim, J., et al. (2018). Novel tacrine-pyridinium hybrid reactivators of organophosphorus-inhibited acetylcholinesterase: Synthesis, molecular docking, and in vitro reactivation study. Bioorganic & Medicinal Chemistry Letters, 28(23-24), 3784-3786. View Source
Substitution Limitations for 4-Pyridinealdoxime
4-Pyridinealdoxime (4-PA) is not a functionally interchangeable analog of either its regioisomers (2-pyridinealdoxime, 3-pyridinealdoxime) or its quaternary derivatives (e.g., pralidoxime). First, regioisomeric aldoximes exhibit distinct conformational and electronic properties: 2- and 3-pyridinealdoximes adopt a twisted conformation (~20° out of the pyridine ring plane), whereas 4-pyridinealdoxime is planar, altering metal-binding geometry and reactivity [1]. Second, quaternization to pralidoxime introduces a permanent positive charge, which drastically reduces blood-brain barrier permeability; uncharged 4-PA, in contrast, can be incorporated into hybrid reactivators like KM297 that achieve endothelial permeability coefficients twice that of pralidoxime [2]. Third, the non-quaternary nature of 4-PA enables its use as a neutral ligand in coordination polymers for nonlinear optical materials, a role that cationic pralidoxime cannot fulfill [3]. Generic substitution without accounting for these structural and physicochemical distinctions leads to failed experimental outcomes in reactivator design, metal-organic framework synthesis, and medicinal chemistry campaigns [4].
Regioisomer mismatch2- and 3-pyridinealdoximes adopt twisted conformations that alter metal-binding geometry and reactivity; planar 4-pyridinealdoxime cannot be directly replaced by them.
Charge-dependent permeabilityQuaternary pralidoxime bears a permanent positive charge that limits blood-brain barrier passage; substitution with 4-PA enables uncharged hybrid designs with reported higher endothelial permeability.
Ligand role divergenceCationic pralidoxime cannot serve as a neutral N,O-chelating ligand for coordination polymers, a role fulfilled by non-quaternary 4-pyridinealdoxime in nonlinear optical material synthesis.
[1] Danchura, W., Wasylishen, R. E., Delikatny, J., & Graham, M. R. (1979). Conformational preferences of the syn-pyridinecarboxaldehyde oximes. Canadian Journal of Chemistry, 57(16), 2135-2139. View Source
[2] Calas, A.-G., et al. (2020). Efficacy Assessment of an Uncharged Reactivator of NOP-Inhibited Acetylcholinesterase Based on Tetrahydroacridine Pyridine-Aldoxime Hybrid in Mouse Compared to Pralidoxime. Biomolecules, 10(5). View Source
[3] Croitor, L., Coropceanu, E. B., Masunov, A. E., Rivera-Jacquez, H. J., & Siminel, A. V. (2014). Mechanism of Nonlinear Optical Enhancement and Supramolecular Isomerism in 1D Polymeric Zn(II) and Cd(II) Sulfates with Pyridine-4-Aldoxime Ligands. Journal of Physical Chemistry C, 118(17), 9217-9227. View Source
[4] Kim, J., et al. (2018). Novel tacrine-pyridinium hybrid reactivators of organophosphorus-inhibited acetylcholinesterase: Synthesis, molecular docking, and in vitro reactivation study. Bioorganic & Medicinal Chemistry Letters, 28(23-24), 3784-3786. View Source
Quantitative Comparison of 4-Pyridinealdoxime
KM297 Endothelial Permeability vs. Pralidoxime
The uncharged hybrid reactivator KM297, which incorporates a 4-pyridinealdoxime moiety, demonstrated an endothelial permeability coefficient (Pe) twice that of pralidoxime (2-PAM) in a human in vitro blood-brain barrier (BBB) model [1]. This quantitative difference highlights a key advantage of the non-quaternary 4-PA scaffold over the permanently charged 2-PAM.
KM297 BBB PermeabilityHead-to-head
Endothelial Pe: 2× vs pralidoxime (human in vitro BBB model)
Supports CNS-penetrant reactivator design context
Reported two-fold permeability advantage; requires validation in in vivo BBB models
Endothelial permeability coefficient (Pe) in human in vitro BBB model
Target Compound Data
KM297 (4-pyridinealdoxime-based hybrid): Pe = 2× (relative to pralidoxime)
Comparator Or Baseline
Pralidoxime (2-PAM): Pe = 1× (baseline)
Quantified Difference
2-fold higher permeability
Conditions
Human in vitro blood-brain barrier model
Why This Matters
Procurement of 4-PA as a synthetic intermediate enables development of CNS-penetrant reactivators; pralidoxime cannot serve as a building block for such BBB-permeable designs.
[1] Calas, A.-G., et al. (2020). Efficacy Assessment of an Uncharged Reactivator of NOP-Inhibited Acetylcholinesterase Based on Tetrahydroacridine Pyridine-Aldoxime Hybrid in Mouse Compared to Pralidoxime. Biomolecules, 10(5). View Source
AChE Reactivation: Tacrine Hybrids vs. Standard Oximes
Tacrine-pyridinium hybrid reactivators synthesized from 4-pyridinealdoxime derivatives (compounds 5c and 5d) achieved 41% reactivation of paraoxon-inhibited electric eel AChE at 1 μM, compared to 16% for pralidoxime (2-PAM) and only 4% for HI-6 under identical conditions [1]. The hybrid reactivators also maintained high residual AChE activity (95%, 92%, and 90% for 5a, 5b, and 5c, respectively), indicating low intrinsic enzyme inhibition [1].
AChE Reactivation: Hybrid vs. StandardHead-to-head
41% reactivation at 1 μM (4-PA hybrid 5c/5d) vs. 16% (2-PAM), 4% (HI-6)
Reported higher in vitro reactivation vs. clinical oximes
Paraoxon-inhibited electric eel AChE; 1 μM oxime concentration
Percent reactivation of paraoxon-inhibited electric eel AChE at 1 μM oxime concentration
Target Compound Data
4-PA-derived hybrid 5c/5d: 41% reactivation
Comparator Or Baseline
Pralidoxime (2-PAM): 16%; HI-6: 4%
Quantified Difference
+25 percentage points vs. 2-PAM (2.6-fold); +37 percentage points vs. HI-6 (10.3-fold)
Conditions
Paraoxon-inhibited electric eel AChE; 1 μM oxime concentration; in vitro assay
Why This Matters
4-Pyridinealdoxime is the essential precursor for synthesizing hybrid reactivators with superior in vitro efficacy against paraoxon-inhibited AChE compared to clinical oximes pralidoxime and HI-6.
In a comprehensive in vitro screening of monoquaternary pyridinium oximes against sarin-inhibited human brain cholinesterases, only five reactivators—pralidoxime, obidoxime, HI-6, 4-PAM, and K119—were able to satisfactorily renew cholinesterase potency [1]. The inclusion of 4-PAM (4-pyridinealdoxime methiodide, the quaternary derivative of 4-PA) alongside established clinical oximes confirms the essential role of the 4-pyridinealdoxime scaffold in achieving meaningful reactivation.
Sarin Reactivation ScreenClass-level
4-PAM classified as satisfactory reactivator alongside pralidoxime, obidoxime, HI-6
4-PA scaffold qualifies for reactivator screening programs
Qualitative human brain AChE assay; quantitative reactivation data not provided
Qualitative classification of satisfactory reactivation of sarin-inhibited human brain AChE
Target Compound Data
4-PAM (quaternized 4-pyridinealdoxime): classified as 'satisfactory'
Comparator Or Baseline
Pralidoxime, obidoxime, HI-6: also 'satisfactory'; other novel oximes: unsatisfactory
Quantified Difference
Binary classification (satisfactory vs. unsatisfactory); quantitative reactivation data not provided
Conditions
Human brain homogenate AChE inhibited by sarin; in vitro reactivation assay
Why This Matters
This establishes 4-pyridinealdoxime as a privileged scaffold among pyridine oximes for AChE reactivation, supporting its procurement for reactivator development programs.
[1] Jun, D., Kuca, K., Picha, J., Koleckar, V., & Marek, J. (2007). Potency of novel oximes to reactivate sarin inhibited human cholinesterases. Drug and Chemical Toxicology, 30(4), 283-291. View Source
Pulse radiolysis studies revealed that the radical anions derived from one-electron reduction of 2- and 4-pyridinealdoximes absorb in the 300–400 nm region with extinction coefficients almost an order of magnitude (~10-fold) higher than those of the 3-pyridinealdoxime isomer and benzaldoxime [1]. The radical anion from 4-pyridinealdoxime protonates rapidly on the ring nitrogen, with oxime group pK values around 5.4 and 12.6 [1].
Radical Extinction CoefficientsHead-to-head
ε ~10× higher for 4-PA radical anion vs. 3-isomer (300–400 nm)
Enables sensitive detection in pulse radiolysis spectroscopy
For researchers employing spectroscopic detection of transient radical intermediates, 4-pyridinealdoxime offers substantially higher detection sensitivity than the 3-isomer, enabling more precise kinetic measurements.
SpectroscopyPulse RadiolysisRadical Chemistry
[1] Neta, P., & Patterson, L. K. (1976). Intermediates in the Reduction of Oximes in Aqueous Solutions. Radiation Research, 68(3), 422-432. View Source
Reaction of 4-pyridinealdoxime (4-pyao) with Zn(II) and Cd(II) sulfates yielded 1D coordination polymers of formula [M(SO₄)(4-pyao)₂(H₂O)₂]ₙ, which exhibited enhanced luminescence and two-photon absorption compared to the free ligand [1]. The enhancement is attributed to chelation of the ligand to the metal center, and the polymers represent supramolecular isomers differing by ligand twisting [1]. In contrast, 2- and 3-pyridinealdoxime adopt inherently twisted conformations (~20° out-of-plane) that alter metal-binding geometry [2], potentially leading to different coordination architectures.
NLO Enhancement in MOFsClass-level
Zn/Cd 4-PA coordination polymers exhibit enhanced luminescence and two-photon absorption
Supports nonlinear optical material research
Qualitative enhancement reported; quantitative factors not specified
Solid-state emission and two-photon absorption enhancement upon metal coordination
Target Compound Data
4-Pyridinealdoxime Zn/Cd complexes: enhanced luminescence and two-photon absorption
Comparator Or Baseline
Free 4-pyridinealdoxime ligand: baseline emission
Quantified Difference
Qualitative enhancement; quantitative enhancement factors not specified
Conditions
Solid-state 1D coordination polymers; density functional theory (DFT) calculations
Why This Matters
4-Pyridinealdoxime is a validated ligand for constructing metal-organic materials with tunable nonlinear optical properties; procurement enables research into NLO materials for photonic applications.
[1] Croitor, L., Coropceanu, E. B., Masunov, A. E., Rivera-Jacquez, H. J., & Siminel, A. V. (2014). Mechanism of Nonlinear Optical Enhancement and Supramolecular Isomerism in 1D Polymeric Zn(II) and Cd(II) Sulfates with Pyridine-4-Aldoxime Ligands. Journal of Physical Chemistry C, 118(17), 9217-9227. View Source
[2] Danchura, W., Wasylishen, R. E., Delikatny, J., & Graham, M. R. (1979). Conformational preferences of the syn-pyridinecarboxaldehyde oximes. Canadian Journal of Chemistry, 57(16), 2135-2139. View Source
Antiviral QAS Derivatives vs. Cetylpyridinium Chloride
A series of quaternary ammonium salts (QAS) synthesized from 4-pyridinealdoxime were tested for in vitro antimicrobial activity. Several candidates exhibited potent antiviral activity, but their antibacterial activity was lower than that of the benchmark cetylpyridinium chloride (CPC) [1]. The addition of the oxime group to the pyridine backbone resulted in derivatives with large topological polar surface areas and unfavorable cLog P values, which likely contributed to the reduced antibacterial potency [1]. Notably, these compounds were not toxic to human cell lines [1].
Antiviral QAS vs. CPCHead-to-head
4-PA-derived QAS: antiviral activity; antibacterial lower than CPC; low cytotoxicity to human cells
In vitro antibacterial activity (qualitative) and cytotoxicity
Target Compound Data
4-Pyridinealdoxime-derived QAS: potent antiviral activity; antibacterial activity < CPC; non-toxic to human cells
Comparator Or Baseline
Cetylpyridinium chloride (CPC): higher antibacterial activity (quantitative data not provided)
Quantified Difference
Lower antibacterial activity (exact fold-difference not specified); 87% of cells exhibited permeabilized membrane after 3 h treatment at 4× MIC
Conditions
In vitro antimicrobial susceptibility testing; human cell line cytotoxicity assays
Why This Matters
For researchers developing antiviral QAS with favorable cytotoxicity profiles, 4-pyridinealdoxime provides a starting scaffold with demonstrated selectivity for viral targets over bacterial membranes, guiding procurement for medicinal chemistry programs.
[1] Crnčević, D., Krce, L., Cvitković, M., Brkljača, Z., Sabljić, A., Vuko, E., Primožič, I., Odžak, R., & Šprung, M. (2022). New Membrane Active Antibacterial and Antiviral Amphiphiles Derived from Heterocyclic Backbone of Pyridinium-4-Aldoxime. Pharmaceuticals, 15(7), 775. View Source
4-Pyridinealdoxime Application Scenarios
BBB-Penetrant AChE Reactivator Synthesis
Researchers developing next-generation oxime reactivators capable of crossing the blood-brain barrier require 4-pyridinealdoxime as a key synthetic intermediate. As demonstrated with hybrid KM297, the uncharged 4-PA moiety enables design of reactivators with endothelial permeability coefficients twice that of pralidoxime [1]. Procurement of high-purity 4-PA (>98%) is essential for synthesizing tacrine-pyridinium hybrids and other CNS-targeted reactivator candidates [2].
1D Coordination Polymers for Nonlinear Optics
Materials scientists fabricating metal-organic frameworks (MOFs) with enhanced nonlinear optical properties can utilize 4-pyridinealdoxime as a neutral N,O-chelating ligand. Reaction with Zn(II) or Cd(II) sulfates yields 1D coordination polymers exhibiting ligand-based emission and two-photon absorption enhancement [3]. The planar conformation of 4-PA, in contrast to the twisted conformations of 2- and 3-pyridinealdoximes, facilitates predictable supramolecular isomerism and coordination geometry [4]. Procurement enables reproducible synthesis of these NLO-active materials.
Precursor for Antimicrobial and Antiviral QAS
Medicinal chemists synthesizing quaternary ammonium salts (QAS) with selective antiviral activity can employ 4-pyridinealdoxime as a starting scaffold. Quaternization of 4-PA yields derivatives that exhibit potent antiviral effects while maintaining low cytotoxicity toward human cell lines [5]. Although antibacterial activity is lower than CPC, the favorable cytotoxicity profile supports further optimization of 4-PA-based QAS for antiviral applications [5]. Procurement of 4-PA in bulk quantities supports structure-activity relationship (SAR) campaigns.
Spectroscopic Probe for Pulse Radiolysis
Physical chemists conducting pulse radiolysis experiments to characterize transient radical anions benefit from the nearly 10-fold higher extinction coefficient of 4-pyridinealdoxime radicals in the 300–400 nm region compared to the 3-isomer [6]. This enhanced absorptivity enables more sensitive detection and accurate kinetic measurements of one-electron reduction processes. Procurement of 4-PA specifically (rather than regioisomeric aldoximes) is critical for achieving adequate signal-to-noise in these spectroscopic assays.
Application
Selection Property
Validation Focus
CNS-targeted AChE reactivator synthesis
Non-quaternary oxime scaffold
Endothelial permeability coefficient in BBB models
Nonlinear optical coordination polymer synthesis
Planar N,O-chelating ligand
Two-photon absorption and luminescence enhancement
Antiviral quaternary ammonium salt synthesis
Pyridinium-4-aldoxime backbone with tunable amphiphilicity
Antiviral selectivity and human cell cytotoxicity profiling
Transient radical anion spectroscopy
High radical anion absorptivity (300–400 nm)
Extinction coefficient measurement by pulse radiolysis
[1] Calas, A.-G., et al. (2020). Efficacy Assessment of an Uncharged Reactivator of NOP-Inhibited Acetylcholinesterase Based on Tetrahydroacridine Pyridine-Aldoxime Hybrid in Mouse Compared to Pralidoxime. Biomolecules, 10(5). View Source
[2] Kim, J., et al. (2018). Novel tacrine-pyridinium hybrid reactivators of organophosphorus-inhibited acetylcholinesterase: Synthesis, molecular docking, and in vitro reactivation study. Bioorganic & Medicinal Chemistry Letters, 28(23-24), 3784-3786. View Source
[3] Croitor, L., Coropceanu, E. B., Masunov, A. E., Rivera-Jacquez, H. J., & Siminel, A. V. (2014). Mechanism of Nonlinear Optical Enhancement and Supramolecular Isomerism in 1D Polymeric Zn(II) and Cd(II) Sulfates with Pyridine-4-Aldoxime Ligands. Journal of Physical Chemistry C, 118(17), 9217-9227. View Source
[4] Danchura, W., Wasylishen, R. E., Delikatny, J., & Graham, M. R. (1979). Conformational preferences of the syn-pyridinecarboxaldehyde oximes. Canadian Journal of Chemistry, 57(16), 2135-2139. View Source
[5] Crnčević, D., Krce, L., Cvitković, M., Brkljača, Z., Sabljić, A., Vuko, E., Primožič, I., Odžak, R., & Šprung, M. (2022). New Membrane Active Antibacterial and Antiviral Amphiphiles Derived from Heterocyclic Backbone of Pyridinium-4-Aldoxime. Pharmaceuticals, 15(7), 775. View Source
[6] Neta, P., & Patterson, L. K. (1976). Intermediates in the Reduction of Oximes in Aqueous Solutions. Radiation Research, 68(3), 422-432. View Source
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